molecular formula C14H13NOS B061438 4-Benzyloxy-thiobenzamide CAS No. 161975-22-0

4-Benzyloxy-thiobenzamide

Cat. No. B061438
CAS RN: 161975-22-0
M. Wt: 243.33 g/mol
InChI Key: ZKFQPUSTRDXEAA-UHFFFAOYSA-N
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Description

4-Benzyloxy-thiobenzamide (4-BTB) is a synthetic compound that has been used for various scientific research applications. It is a white crystalline solid with a molecular weight of 203.25 g/mol and a melting point of 140-145°C. 4-BTB is a versatile compound that can be used in a variety of lab experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

Covalent Modification of Microsomal Lipids

Research has demonstrated the role of thiobenzamide derivatives in the covalent modification of microsomal lipids, highlighting their potential in probing the mechanisms of chemically induced biological responses. Studies showed that thiobenzamide metabolites could modify up to 25% of total microsomal phosphatidylethanolamine, underlining the significance of lipid modification in the hepatotoxicity of thiobenzamides (Tao Ji et al., 2007).

Alcohol Self-Administration Inhibition

A κ-Opioid receptor antagonist, derived from thiobenzamide, showed potent efficacy in decreasing alcohol self-administration in rats. This highlights the potential of thiobenzamide derivatives in developing medications for alcohol cessation (J. Cashman & M. Azar, 2014).

Intramolecular Cyclization

Thiobenzamides have been utilized in the synthesis of benzothiazoles via intramolecular cyclization, showcasing their utility in organic synthesis methodologies (N. Downer-Riley & Y. Jackson, 2008).

Protein Target Identification

Studies on the protein targets of reactive metabolites of thiobenzamide in rat liver elucidate the relationship between protein covalent binding and the toxicity of thiobenzamides, providing insight into the mechanistic aspects of their hepatotoxicity (K. Ikehata et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of benzoylthiourea species, including crystal structure determination, offer insights into the structural aspects of thiobenzamide derivatives. These studies contribute to the understanding of their physicochemical properties and potential applications in various fields (A. Saeed et al., 2010).

properties

IUPAC Name

4-phenylmethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQPUSTRDXEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428913
Record name 4-BENZYLOXY-THIOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161975-22-0
Record name 4-BENZYLOXY-THIOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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